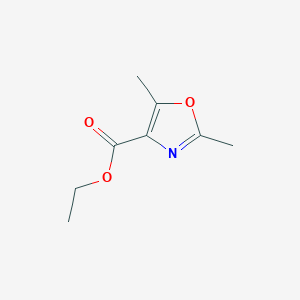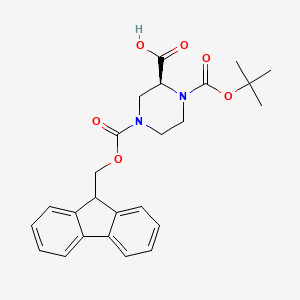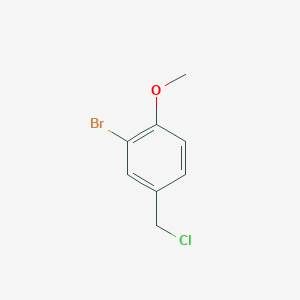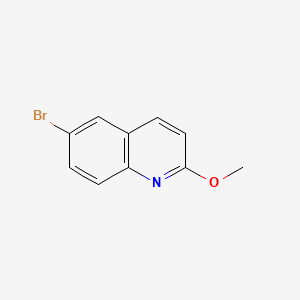
4-(Benzyloxy)-2-bromo-1-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Benzyloxy)-2-bromo-1-methylbenzene, also known as 4-benzyloxy-2-bromo-1-methylbenzene, is an organic compound belonging to the class of benzyloxybenzenes. It is a colorless liquid with a sweet smell and a boiling point of 186-187°C. It is used in various scientific applications such as organic synthesis, analytical chemistry, and drug development. It is also used in the production of pharmaceuticals and cosmetics.
Scientific Research Applications
Liquid-phase Oxidation and Catalysis
One application involves the liquid-phase oxidation of methylbenzenes catalyzed by a cobalt(II) and copper(II) acetate system with sodium bromide, carried out in acetic acid. This process yields benzyl acetates and benzaldehydes with high selectivities, demonstrating the utility of brominated intermediates in selective oxidation reactions (Okada & Kamiya, 1981).
Thermo Physical Properties in Binary Liquid Mixtures
Research on the viscosities and densities of 1,4-dioxane with bromobenzene across various temperatures under atmospheric conditions highlights the impact of bromine substitution on the physical properties of binary liquid mixtures. This study indicates weak interactions within the mixture, underscoring the influence of halogen atoms on the behavior of liquid mixtures (Ramesh, Yunus, & Ramesh, 2015).
Cross-Coupling Reactions
Another application is in microwave-enhanced Suzuki-Miyaura vinylation of electron-rich and sterically hindered substrates. This methodology utilizes potassium vinyltrifluoroborate and showcases the role of brominated aryl compounds in facilitating cross-coupling reactions to produce styrene derivatives (Brooker et al., 2010).
Synthesis of Sulfur-functionalized Benzoquinones
The regioselective bromination of dimethoxydimethylbenzene and its conversion into sulfur-functionalized benzoquinones highlight the synthetic utility of brominated compounds in producing complex organic molecules. This research demonstrates the capacity to generate structurally diverse molecules from brominated precursors (Aitken et al., 2016).
Green Synthetic Methods
KHSO4-catalyzed synthesis of dibenzenes under solvent-free conditions presents an environmentally friendly approach to generating brominated organic compounds. This method emphasizes the importance of brominated substances in green chemistry applications (Joshi, Suresh, & Adimurthy, 2013).
Liquid Crystal Intermediates
Improvements in the O-alkylation of phenols for the preparation of alkoxybenzenes, where the substituent can be a protected functional group, have applications in liquid crystal technology. This underscores the role of brominated benzenes as intermediates in materials science (Neubert et al., 1978).
Mechanism of Action
Target of Action
Related compounds such as 4-aminomethyl-7-benzyloxy-2h-chromen-2-ones have been reported to target cholinesterases (acetyl- and butyryl-, ache and bche) and monoamine oxidase b (mao b) which are potential anti-alzheimer molecules .
Mode of Action
It’s worth noting that related compounds like monobenzone increase the excretion of melanin from the melanocytes . This effect is erratic and may take one to four months to occur while existing melanin is lost with normal sloughing of the stratum corneum .
Biochemical Pathways
Related compounds like monobenzone are known to affect the melanin production pathway .
Result of Action
Related compounds like monobenzone are known to cause depigmentation by increasing the excretion of melanin from the melanocytes .
Action Environment
It’s known that environmental factors can significantly impact the biosynthesis and stability of essential oils, which are complex mixtures of low molecular weight organic volatile compounds .
Properties
IUPAC Name |
2-bromo-1-methyl-4-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-7-8-13(9-14(11)15)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UENAXUWFESQYML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2=CC=CC=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447382 |
Source


|
| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60710-40-9 |
Source


|
| Record name | 2-Bromo-1-methyl-4-(phenylmethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60710-40-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(BENZYLOXY)-2-BROMO-1-METHYLBENZENE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{2-[(difluoromethyl)thio]-1H-benzimidazol-1-yl}acetic acid](/img/structure/B1337724.png)

![[3-(2-Methyl-1,3-thiazol-4-yl)phenyl]methanol](/img/structure/B1337730.png)










![5-[[9-[(9H-Fluoren-9-ylmethoxycarbonyl)amino]-9H-xanthen-3-yl]oxy]valeric acid](/img/structure/B1337764.png)
